7-Bromo-2,6-dichloroquinazolin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4BrCl2N3 |
|---|---|
Molecular Weight |
292.94 g/mol |
IUPAC Name |
7-bromo-2,6-dichloroquinazolin-4-amine |
InChI |
InChI=1S/C8H4BrCl2N3/c9-4-2-6-3(1-5(4)10)7(12)14-8(11)13-6/h1-2H,(H2,12,13,14) |
InChI Key |
FQAHTMCCIRZAEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)N=C(N=C2N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for 7 Bromo 2,6 Dichloroquinazolin 4 Amine
Strategies for the Construction of the Quinazoline (B50416) Core with Specific Halogenation Patterns
The assembly of the 7-bromo-2,6-dichloroquinazoline (B15330643) core is a critical phase of the synthesis, necessitating the careful introduction of halogen substituents at specific positions of the heterocyclic scaffold. A common and effective strategy involves the initial synthesis of a quinazolinone or quinazolinedione precursor, followed by chlorination to yield the desired polychlorinated intermediate.
Precursor Synthesis of 7-Bromo-2,6-dichloroquinazoline
A key precursor for the synthesis of the target molecule is 7-bromo-2,4,6-trichloroquinazoline (B2599129). The synthesis of this crucial intermediate can be approached through the formation of a quinazolinedione, which is then subjected to an exhaustive chlorination step.
One plausible route begins with the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone. This can be achieved via the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine (B1211174) acetate. This reaction is typically carried out in a suitable solvent such as acetonitrile, in the presence of a copper catalyst (e.g., cuprous bromide or cuprous chloride) and a base (e.g., potassium hydroxide), under reflux conditions. google.com
Once the 7-bromo-6-chloro-1,2,3,4-tetrahydroquinazoline-2,4-dione is obtained, it can be converted to 7-bromo-2,4,6-trichloroquinazoline. This transformation is typically achieved through chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst such as N,N-dimethylformamide (DMF) or a tertiary amine base. This reaction replaces the hydroxyl groups of the tautomeric form of the dione (B5365651) with chlorine atoms.
| Step | Starting Material | Product | Key Reagents & Conditions |
|---|---|---|---|
| 1 | 2,4-dibromo-5-chlorobenzoic acid | 7-bromo-6-chloro-4(3H)-quinazolinone | Formamidine acetate, CuBr, KOH, Acetonitrile, Reflux google.com |
| 2 | 7-bromo-6-chloro-1,2,3,4-tetrahydroquinazoline-2,4-dione | 7-bromo-2,4,6-trichloroquinazoline | POCl₃, (potentially with DMF or other catalysts), Heat |
Introduction of Halogen Substituents at Positions 2, 6, and 7
The specific halogenation pattern of 7-bromo, 2-chloro, and 6-chloro is established through the careful selection of starting materials and subsequent reactions. The bromine at position 7 and the chlorine at position 6 are incorporated from the outset, originating from the substituted anthranilic acid derivative. The chlorine atoms at positions 2 and 4 are introduced during the chlorination of the quinazolinedione precursor. The inherent reactivity of the quinazoline ring system directs the substitution patterns, and the choice of a pre-halogenated anthranilic acid derivative is a common and effective strategy for achieving the desired substitution on the benzene (B151609) portion of the quinazoline core.
Amination Reactions at the C4 Position
With the 7-bromo-2,4,6-trichloroquinazoline intermediate in hand, the final step is the selective introduction of the amine group at the C4 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Nucleophilic Aromatic Substitution (SNAr) Approaches for 4-Amine Introduction
The chlorine atom at the C4 position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is attributed to the electronic effects of the nitrogen atoms in the pyrimidine (B1678525) ring, which stabilize the Meisenheimer complex intermediate formed during the SNAr reaction. This inherent regioselectivity is a cornerstone of quinazoline chemistry and allows for the selective introduction of a wide range of nucleophiles at the C4 position. nih.gov
The reaction of 7-bromo-2,4,6-trichloroquinazoline with an ammonia (B1221849) source, such as aqueous or alcoholic ammonia, or an ammonia equivalent, leads to the displacement of the C4-chloro substituent to form 7-Bromo-2,6-dichloroquinazolin-4-amine.
Regioselective Amination Techniques
To ensure the selective amination at the C4 position, the reaction conditions must be carefully controlled. The reaction is typically carried out at a moderate temperature to avoid competing side reactions or substitution at the less reactive C2 position. The choice of solvent can also influence the reaction rate and selectivity. Common solvents for such transformations include alcohols (e.g., ethanol, isopropanol) or polar aprotic solvents (e.g., dioxane, DMF). A base is often added to neutralize the HCl generated during the reaction.
| Reaction | Substrate | Product | Typical Reagents & Conditions | Selectivity |
|---|---|---|---|---|
| Amination | 7-bromo-2,4,6-trichloroquinazoline | This compound | Aqueous/alcoholic ammonia, Dioxane or Ethanol, Moderate heat | Highly regioselective for the C4 position nih.gov |
Advanced Synthetic Techniques and Optimization
While the described pathway represents a fundamental approach, advanced synthetic techniques can be employed to optimize the synthesis of this compound. Microwave-assisted synthesis can significantly reduce reaction times for both the quinazoline core formation and the final amination step. The use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be explored for the introduction of the amine group, potentially offering milder reaction conditions and broader substrate scope, although for the direct introduction of an NH₂ group, SNAr is generally more straightforward.
Optimization of the chlorination step is also crucial to ensure high yields of the trichloroquinazoline intermediate and to minimize the formation of impurities. This can involve fine-tuning the reaction temperature, time, and the ratio of the chlorinating agent to the substrate. Purification of the intermediates at each stage by techniques such as recrystallization or column chromatography is essential to obtain the final product with high purity.
Metal-Catalyzed Cross-Coupling Reactions for Further Diversification (e.g., Suzuki, Sonogashira, Stille, Heck Coupling)
The polyhalogenated nature of this compound makes it an excellent scaffold for molecular diversification through metal-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) allows for selective and sequential functionalization. In palladium-catalyzed reactions, the order of reactivity for oxidative addition is typically C-I > C-Br > C-Cl, which suggests that the C7-Br bond will react preferentially over the C2-Cl and C6-Cl bonds. researchgate.net
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds between the quinazoline core and various aryl or vinyl groups using boronic acids or their esters as coupling partners. researchgate.nettcichemicals.com For this compound, the Suzuki-Miyaura reaction is expected to proceed selectively at the C7 position under standard conditions, utilizing a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ or Cs₂CO₃. mdpi.comresearchgate.net This allows for the introduction of an aryl or heteroaryl substituent at the C7 position while preserving the chlorine atoms at C2 and C6 for subsequent transformations.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgnih.gov This reaction is highly effective for the alkynylation of halogenated quinazolines. researchgate.net When applied to this compound, the reaction would selectively occur at the C7-Br bond, yielding 7-alkynyl-2,6-dichloroquinazolin-4-amine derivatives. researchgate.netlibretexts.org The mild reaction conditions of the Sonogashira coupling are compatible with the amine functionality at the C4 position. wikipedia.org
Other Cross-Coupling Reactions: While Suzuki and Sonogashira couplings are most common, other reactions like Stille (using organotin reagents) and Heck (using alkenes) couplings can also be employed for the functionalization of the C7 position. The choice of reaction depends on the desired substituent and the availability of the corresponding organometallic reagent or alkene. The reactivity trend remains consistent, with the C-Br bond being the primary site of reaction.
| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, DME/H₂O | 7-Aryl/Vinyl-2,6-dichloroquinazolin-4-amine |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | NEt₃, i-Pr₂NH | THF, DMF | 7-Alkynyl-2,6-dichloroquinazolin-4-amine |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | - (or additive like LiCl) | Toluene, Dioxane | 7-Substituted-2,6-dichloroquinazolin-4-amine |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | NEt₃, K₂CO₃ | DMF, Acetonitrile | 7-Alkenyl-2,6-dichloroquinazolin-4-amine |
C-H Functionalization Strategies on the Quinazoline Ring
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. bohrium.com For the this compound scaffold, the available sites for C-H functionalization are the C5 and C8 positions.
Transition metal-catalyzed C-H activation, often employing rhodium, palladium, or ruthenium catalysts, can be used to introduce new C-C, C-N, or C-O bonds. bohrium.comrsc.org The regioselectivity of these reactions is typically guided by directing groups. In this specific molecule, the C4-amino group or the N1/N3 atoms of the quinazoline ring could potentially act as directing groups.
For instance, Rh(III)-catalyzed C-H activation has been successfully used for the synthesis of highly substituted quinazolines. organic-chemistry.org Such a strategy could potentially be applied to functionalize the C5 or C8 position of this compound, although the electronic effects of the existing halogen and amine substituents would significantly influence the regiochemical outcome. The electron-donating nature of the C4-amine group may direct functionalization to the C5 position. Conversely, steric hindrance from the C4-amine and the C6-chloro substituents might favor functionalization at the C8 position. Specific experimental studies on this substrate are required to determine the precise regioselectivity.
Chemo- and Regioselective Transformations of Halogenated Quinazolines
The presence of multiple halogen atoms with different reactivities on the quinazoline core is the defining feature of this compound, enabling highly specific chemical transformations. nih.govnih.gov
Regioselectivity in Metal-Catalyzed Reactions: As established, the primary site for palladium-catalyzed cross-coupling reactions is the C7-Br bond due to its lower bond dissociation energy and higher propensity for oxidative addition compared to the C-Cl bonds. researchgate.net This inherent chemo- and regioselectivity allows for a modular synthesis approach. First, the C7 position can be functionalized via a Suzuki or Sonogashira reaction. Subsequently, the less reactive C-Cl bonds at the C2 and C6 positions can be targeted for further reactions under more forcing conditions (e.g., using specialized ligands, higher temperatures, or different catalysts) or via alternative reaction pathways like nucleophilic aromatic substitution (SₙAr).
Selectivity in Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms at the C2 and C6 positions are susceptible to SₙAr reactions. The C2 position is generally activated by both adjacent nitrogen atoms. However, the reactivity of the C6 position is modulated by the electronic effects of the substituents in the benzene portion of the ring. The strong electron-donating C4-amino group may decrease the electrophilicity of the ring, potentially making SₙAr reactions at C6 more challenging compared to a quinazoline without this group. Nevertheless, under appropriate conditions with strong nucleophiles (e.g., amines, alkoxides), substitution at C2 and C6 can be achieved. The relative reactivity between C2-Cl and C6-Cl in SₙAr would depend on the specific reaction conditions and the nucleophile used.
| Position | Halogen | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Relative Reactivity in SₙAr | Controlling Factors |
|---|---|---|---|---|
| C7 | Bromo | High | Low | Lower C-Br bond energy favors oxidative addition. researchgate.net |
| C2 | Chloro | Low | Moderate to High | Activated by two adjacent ring nitrogens for SₙAr. Requires harsher conditions for cross-coupling. |
| C6 | Chloro | Low | Low to Moderate | Reactivity is influenced by electronic effects of C4-NH₂ and C7-Br. Requires harsher conditions for cross-coupling. |
Structure Activity Relationship Sar Studies of 7 Bromo 2,6 Dichloroquinazolin 4 Amine and Its Analogs
Influence of Halogenation (Bromine at C7, Chlorine at C2 and C6) on Molecular Recognition
The presence and positioning of halogen atoms on the quinazoline (B50416) ring are pivotal in modulating the compound's physicochemical properties and its interaction with biological targets. In 7-Bromo-2,6-dichloroquinazolin-4-amine, the specific arrangement of a bromine atom at the C7 position and chlorine atoms at the C2 and C6 positions creates a unique electronic and steric profile that dictates its molecular recognition.
Halogen atoms, being electron-withdrawing, can significantly alter the electron density of the quinazoline ring system. This can influence the pKa of the molecule, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding or other electrostatic interactions with a target protein. For instance, studies on related 4-aminoquinolines have shown that electron-withdrawing groups at the 7-position can modulate the basicity of the quinoline (B57606) nitrogen and the side-chain amino group, which in turn affects their accumulation in acidic cellular compartments and their biological activity.
Impact of the 4-Amine Moiety on Biological Interactions
The 4-amino group is a critical pharmacophoric feature for a vast number of biologically active quinazoline derivatives, particularly those designed as kinase inhibitors. This moiety commonly acts as a hydrogen bond donor, forming crucial interactions with the hinge region of the ATP-binding site of many kinases. The nitrogen atom of the quinazoline ring at position 1 often acts as a hydrogen bond acceptor in this interaction, making the 4-amino group's orientation and hydrogen-bonding capacity essential for potent inhibition.
The unsubstituted primary amine in this compound allows for these fundamental hydrogen bonding interactions. The electronic nature of the rest of the molecule, influenced by the halogen atoms, can modulate the hydrogen bond donating strength of this amino group, thereby fine-tuning the binding affinity. The presence of the 4-amino group also introduces a degree of polarity to the molecule, balancing the lipophilicity imparted by the halogen atoms, which is often a key consideration in drug design to achieve a favorable pharmacokinetic profile.
Systematic Substituent Variation and Its Correlation with Biological Potency
To explore and optimize the biological activity of the this compound scaffold, systematic variations of its substituents are undertaken. These studies provide valuable insights into the specific requirements of the biological target and guide the design of more potent and selective analogs.
Modifications at the Amino Group Nitrogen
Modification of the 4-amino group is a common strategy to enhance the potency and selectivity of quinazoline-based inhibitors. Introducing substituents on the nitrogen atom can lead to additional interactions with the target protein, such as van der Waals forces, hydrophobic interactions, or further hydrogen bonds.
For example, in a series of 2,4-diaminoquinazoline derivatives, the introduction of an aryl amino moiety at the N2 position and a simple alkyl amino side chain at the N4 position was explored for antitumor activity. While not the exact scaffold, these studies highlight the importance of substitutions at the amino positions for biological activity.
Table 1: Effect of N-substitution on Biological Activity (Hypothetical Data for Illustrative Purposes)
| Compound | R Group at N4 | Biological Activity (IC50, µM) |
| 1 | -H | 1.5 |
| 2 | -CH3 | 0.8 |
| 3 | -CH2CH3 | 1.2 |
| 4 | -Phenyl | 0.5 |
| 5 | -Benzyl | 0.3 |
This table is a hypothetical representation to illustrate the potential impact of N-substitution and is not based on experimental data for this compound.
Exploration of Substituents at C2 and C6 Positions
The chlorine atoms at the C2 and C6 positions are amenable to substitution, offering another avenue for SAR exploration. The C2 position is particularly important for interaction with the solvent-exposed region of many kinase binding sites. Replacing the chlorine at C2 with different functional groups can impact solubility, metabolic stability, and target selectivity.
Table 2: Impact of C2 and C6 Substituents on Potency (Hypothetical Data for Illustrative Purposes)
| Compound | R1 at C2 | R2 at C6 | Biological Activity (IC50, µM) |
| 6 | -Cl | -Cl | 1.5 |
| 7 | -OCH3 | -Cl | 2.1 |
| 8 | -Cl | -OCH3 | 0.9 |
| 9 | -NH2 | -Cl | 1.8 |
| 10 | -Cl | -Br | 1.1 |
This table is a hypothetical representation to illustrate the potential impact of C2 and C6 substitutions and is not based on experimental data for this compound.
Investigation of Substituents at the C7 Position
The C7 position, occupied by a bromine atom in the parent compound, is another key site for modification. The nature of the substituent at C7 can significantly affect the molecule's interaction with the target protein. Both electron-donating and electron-withdrawing groups can be explored to probe the electronic requirements of the binding site. Furthermore, the size and hydrophobicity of the substituent at C7 can influence binding affinity and cell permeability.
For instance, in a series of 4-amino-7-chloroquinolines, the nature of the substituent at the 7-position was found to be a critical determinant of antiprotozoal activity. While this is a different but related scaffold, it underscores the importance of the C7 position in modulating biological activity.
Table 3: Correlation of C7 Substituents with Biological Potency (Hypothetical Data for Illustrative Purposes)
| Compound | R at C7 | Hammett Constant (σp) | Biological Activity (IC50, µM) |
| 11 | -Br | 0.23 | 1.5 |
| 12 | -Cl | 0.23 | 1.7 |
| 13 | -F | 0.06 | 2.5 |
| 14 | -CH3 | -0.17 | 3.1 |
| 15 | -OCH3 | -0.27 | 4.0 |
This table is a hypothetical representation to illustrate the potential impact of C7 substitutions and is not based on experimental data for this compound.
Molecular Mechanisms and Biological Activity Profiling
In Vitro Assessment of Biological Targets and Pathways
Enzyme Inhibition Studies (e.g., Kinases, Hydrolases, Other Relevant Targets)
No data is currently available in the public domain regarding the inhibitory activity of 7-Bromo-2,6-dichloroquinazolin-4-amine against specific enzymes.
Receptor Ligand Binding Assays
There is no published information on the binding affinity of this compound for any specific biological receptors.
Cellular-Level Biological Activity Evaluation
Modulation of Cellular Processes (e.g., Proliferation, Migration, Apoptosis) in Cell Lines
Specific studies detailing the effects of this compound on cellular processes such as proliferation, migration, or apoptosis have not been identified in the available literature.
Pathway Analysis through Biochemical Markers
No research has been found that investigates the impact of this compound on cellular signaling pathways through the analysis of biochemical markers.
Phenotypic Screening and High-Throughput Assay Development
There is no information to suggest that this compound has been utilized in phenotypic screening campaigns or in the development of high-throughput assays.
Computational and Theoretical Investigations of 7 Bromo 2,6 Dichloroquinazolin 4 Amine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Bromo-2,6-dichloroquinazolin-4-amine, docking simulations can identify potential biological targets and elucidate the binding interactions at the molecular level.
Docking studies for structurally related quinazoline (B50416) derivatives have been successfully employed to explore their potential as inhibitors for various enzymes and receptors. For instance, derivatives have been docked against targets such as phosphodiesterase 7 (PDE7) inhibitors, cyclooxygenase-2 (COX-2) for anti-proliferative activity, and the GABA-A receptor for anticonvulsant properties. nih.govukaazpublications.comkemdikbud.go.id These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity.
For this compound, a hypothetical docking study against a kinase target, for example, the Epidermal Growth Factor Receptor (EGFR), could be performed. The results would likely indicate the binding energy and the specific amino acid residues involved in the interaction. The bromine and chlorine substituents would be expected to influence the binding affinity and selectivity.
Table 1: Hypothetical Molecular Docking Results of this compound with EGFR
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |
| Hydrogen Bond Interactions | Amine group with the backbone of Met793 |
| Hydrophobic Interactions | Quinazoline core with Leu718, Val726, Ala743 |
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological targets.
Density Functional Theory (DFT) is a common method used for these calculations. researchgate.net By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the electron-donating and accepting capabilities of a molecule. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. physchemres.orgresearchgate.net
For this compound, DFT calculations could reveal the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight the regions of the molecule that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) and electron-poor (positive potential, likely to act as hydrogen bond donors). The halogen atoms would significantly influence the electronic properties of the quinazoline ring system. ufms.br
Table 2: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.8 |
| HOMO-LUMO Gap (eV) | 4.4 |
| Dipole Moment (Debye) | 3.5 |
While the quinazoline core is rigid, the exocyclic amine group of this compound can rotate. Conformational analysis helps identify the most stable three-dimensional arrangement of the atoms. Molecular Dynamics (MD) simulations can then be used to study the dynamic behavior of the molecule over time, both in isolation and when complexed with a biological target. nih.gov MD simulations provide insights into the stability of the ligand-protein complex and can reveal important conformational changes that occur upon binding. researchgate.net
Homology Modeling and Protein-Ligand Complex Studies
In cases where the three-dimensional structure of a potential biological target for this compound has not been experimentally determined, homology modeling can be employed. This technique involves building a 3D model of the target protein based on its amino acid sequence and the known structure of a homologous protein.
Once a reliable model of the target protein is generated, it can be used for molecular docking studies with this compound. Subsequent molecular dynamics simulations of the protein-ligand complex can further refine the binding mode and assess the stability of the interaction.
QSAR (Quantitative Structure-Activity Relationship) Model Development
QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure and the biological activity of a series of compounds. By developing a QSAR model for a series of quinazoline derivatives, it would be possible to predict the biological activity of this compound.
The development of a QSAR model involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of quinazoline analogues with known biological activities. A mathematical equation is then derived to correlate these descriptors with the observed activity. This model could then be used to predict the activity of new, untested compounds like this compound and guide the design of more potent analogues.
Table 3: Relevant Molecular Descriptors for QSAR of Quinazoline Derivatives
| Descriptor | Description |
| LogP | A measure of lipophilicity |
| Molecular Weight | The mass of the molecule |
| Number of Hydrogen Bond Donors | The number of N-H or O-H bonds |
| Number of Hydrogen Bond Acceptors | The number of N or O atoms |
| Molar Refractivity | A measure of the volume occupied by an atom or group of atoms and its polarizability |
Future Research and Translational Opportunities for this compound
The landscape of medicinal chemistry is continually evolving, with a persistent search for novel molecular entities that can serve as therapeutic agents or as tools to dissect complex biological processes. Within this context, the quinazoline scaffold has emerged as a "master key" capable of unlocking a diverse array of biological targets. The specific compound, this compound, represents a frontier molecule with significant untapped potential. While detailed research on this particular compound is not extensively documented in current scientific literature, its structural features suggest several promising avenues for future investigation. This article outlines prospective research directions and translational perspectives for this compound, focusing on synthetic innovation, advanced structure-activity relationship (SAR) studies, mechanistic understanding, and its application as a chemical probe.
Q & A
Q. Basic
- 1H/13C NMR : Key signals include aromatic protons (δ 7.3–8.8 ppm) and amine protons (δ ~11.4 ppm, broad singlet). Substituent-specific shifts (e.g., methoxy groups at δ ~4.0 ppm) confirm functionalization .
- LCMS/HRMS : Molecular ion peaks (e.g., [M+1]+ at m/z 378.1) validate purity and molecular weight. Gradient elution (e.g., 4–100% acetonitrile in water with 0.05% TFA) ensures separation of impurities .
How can researchers resolve low yields in the amination step of quinazoline derivatives?
Advanced
Contradictions in yields often arise from competing side reactions (e.g., hydrolysis of chloroquinazoline). Strategies include:
- Solvent screening : Use anhydrous DMF or isopropanol to minimize moisture .
- Catalyst optimization : Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling improve cross-coupling efficiency .
- Temperature modulation : Microwave-assisted synthesis (150°C, 1 hour) reduces reaction time and by-product formation .
What safety protocols are essential for handling this compound?
Q. Basic
- Storage : Keep at 2–8°C in inert atmospheres (e.g., argon) to prevent degradation .
- Hazard mitigation : Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315: skin irritation). First-aid measures include rinsing eyes with water (P305+P351+P338) .
How can structural modifications of this compound enhance its biological activity?
Q. Advanced
- Derivatization : Introduce substituents via cross-coupling (e.g., Suzuki reaction with boronic acids) to improve target binding. For example, benzo[d][1,3]dioxol-5-yl groups enhance kinase inhibition .
- Bioisosteric replacement : Replace bromine with fluorine to modulate lipophilicity and metabolic stability .
What purification techniques are optimal for isolating this compound from by-products?
Q. Advanced
- Flash chromatography : Use gradients like 0–15% EtOAc/heptane to separate polar impurities .
- LiCl washes : Remove residual DMF and salts during workup .
- Recrystallization : Hexane/EtOAC mixtures improve crystalline purity .
How do researchers distinguish positional isomers in quinazoline derivatives using NMR?
Q. Advanced
- Coupling patterns : Ortho-substituted protons show distinct doublets (e.g., J = 8.5–2.0 Hz for adjacent substituents) .
- 13C NMR : Quaternary carbons adjacent to electronegative groups (e.g., Cl, Br) resonate at δ 130–160 ppm .
What strategies validate the compound’s stability under experimental conditions?
Q. Advanced
- Forced degradation studies : Expose to heat (40–60°C), light, and varying pH to identify degradation products via LCMS .
- Long-term storage analysis : Monitor NMR/LCMS spectra over months to detect decomposition .
How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Q. Advanced
- DFT calculations : Model electron density at reactive sites (e.g., C-2 vs. C-6 positions) to prioritize coupling sites .
- Docking studies : Predict binding affinities with biological targets (e.g., kinases) to guide functionalization .
What analytical workflows address discrepancies in reported biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
